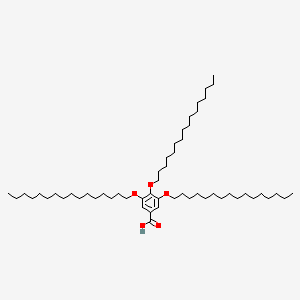
3,4,5-Tris(hexadecyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris(hexadecyloxy)benzoic acid is a synthetic organic compound with the molecular formula C55H102O5 and a molecular weight of 843.39 g/mol It is characterized by three long hydrophobic hexadecyloxy chains attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(hexadecyloxy)benzoic acid typically involves the esterification of 3,4,5-trihydroxybenzoic acid with hexadecanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(hexadecyloxy)benzoic acid can undergo various chemical reactions, including:
Esterification: Formation of esters with alcohols under acidic conditions.
Hydrolysis: Breaking down into its constituent alcohols and acids in the presence of water and a catalyst.
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents.
Common Reagents and Conditions
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Hydrolysis: Production of hexadecanol and 3,4,5-trihydroxybenzoic acid.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
3,4,5-Tris(hexadecyloxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-Tris(hexadecyloxy)benzoic acid involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can influence the conformation and function of target molecules, leading to various biological effects. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane properties and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(decyloxy)benzoic acid: Similar structure but with shorter decyloxy chains.
3,4,5-Tris(carboxymethoxy)benzoic acid: Contains carboxymethoxy groups instead of hexadecyloxy chains.
Uniqueness
3,4,5-Tris(hexadecyloxy)benzoic acid is unique due to its long hydrophobic hexadecyloxy chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring hydrophobic interactions and stable complex formation .
Properties
CAS No. |
179031-23-3 |
|---|---|
Molecular Formula |
C55H102O5 |
Molecular Weight |
843.4 g/mol |
IUPAC Name |
3,4,5-trihexadecoxybenzoic acid |
InChI |
InChI=1S/C55H102O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-58-52-49-51(55(56)57)50-53(59-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(52)60-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h49-50H,4-48H2,1-3H3,(H,56,57) |
InChI Key |
KTQPXPZMSMHHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



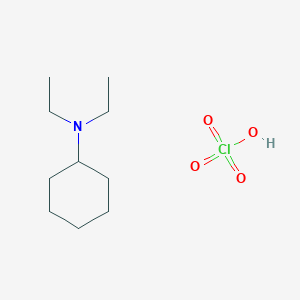
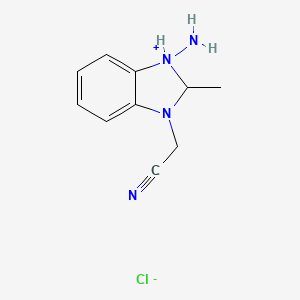
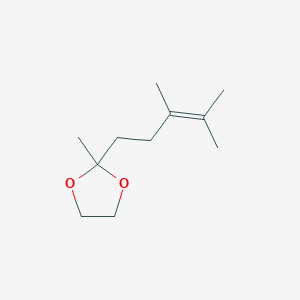
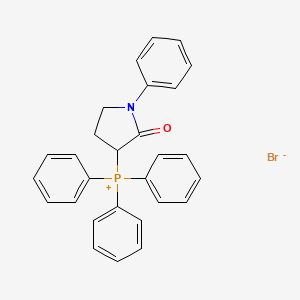
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)
![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)

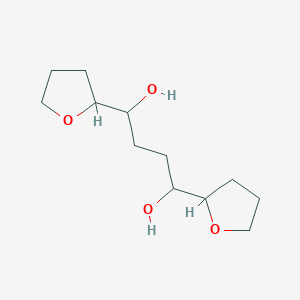

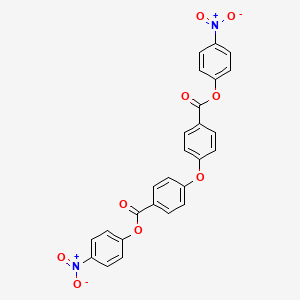
silane](/img/structure/B12551070.png)
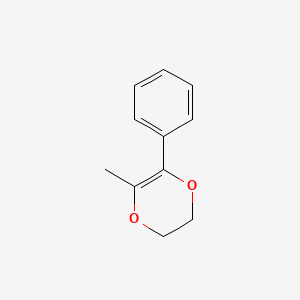
![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
